N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazole and pyridine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Major products formed from these reactions often include derivatives with enhanced biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Additionally, it serves as a template for designing inhibitors of phosphoinositide 3-kinase (PI3K), which are important in cancer research . The compound’s unique structure allows it to interact with various molecular targets, making it valuable in both chemistry and biology .
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as PI3K. The compound’s structure allows it to form strong interactions with the active sites of these enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its combined thiazole and pyridine moieties. Similar compounds include other thiazole derivatives, such as sulfathiazole and ritonavir, which also exhibit diverse biological activities . the specific structure of this compound provides it with unique properties that make it particularly effective as a PI3K inhibitor .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
AOTZOSNJPPJRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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